4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine 4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17714016
InChI: InChI=1S/C6H10BrN3S/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C6H10BrN3S
Molecular Weight: 236.14 g/mol

4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17714016

Molecular Formula: C6H10BrN3S

Molecular Weight: 236.14 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C6H10BrN3S
Molecular Weight 236.14 g/mol
IUPAC Name 4-bromo-1-(2-methylsulfanylethyl)pyrazol-3-amine
Standard InChI InChI=1S/C6H10BrN3S/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)
Standard InChI Key NJNABDLUKCOTNJ-UHFFFAOYSA-N
Canonical SMILES CSCCN1C=C(C(=N1)N)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 4-bromo-1-[2-(methylsulfanyl)ethyl]pyrazol-3-amine, reflects its pyrazole core substituted with a bromine atom at position 4, a methylsulfanylethyl group at position 1, and an amine group at position 3 . Key identifiers include:

PropertyValue
Molecular FormulaC6H10BrN3S\text{C}_6\text{H}_{10}\text{BrN}_3\text{S}
Molecular Weight236.14 g/mol
CAS Numbers62896-86-0, 1594794-64-5
SMILESCCS(=O)(=O)CCCN1C=C(C(=N1)N)Br

The CAS number discrepancy (62896-86-0 vs. 1594794-64-5) may arise from registry variations or structural analogs .

Structural Analysis

While no crystallographic data for this specific compound is available, related pyrazole derivatives exhibit planar aromatic rings with substituents influencing electronic and steric properties . For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid crystallizes in a monoclinic system (P21/cP2_1/c) with lattice parameters a=7.177(2)a = 7.177(2) Å, b=10.999(3)b = 10.999(3) Å, and c=10.414(3)c = 10.414(3) Å . Such data underscore the importance of future X-ray diffraction studies to resolve the title compound’s conformation and intermolecular interactions.

Synthesis and Optimization

Synthetic Routes

The primary synthesis method involves nucleophilic substitution of 4-bromo-1H-pyrazole with 2-(methylsulfanyl)ethyl groups. Key steps include:

  • Reaction Setup: 4-Bromo-1H-pyrazole is dissolved in polar aprotic solvents (e.g., dimethylformamide or ethanol).

  • Substitution: Introduction of the methylsulfanyl group via alkylation or thiol-ene reactions.

  • Purification: Column chromatography or recrystallization to isolate the product.

Optimized conditions (temperature: 60–80°C, reaction time: 12–24 hours) yield ~70–80% purity. Comparative studies with analogous compounds, such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, highlight the role of catalysts (e.g., sulfuric acid) and oxidizing agents (e.g., potassium persulfate) in enhancing efficiency .

Challenges and Solutions

  • Byproduct Formation: Competing reactions at the pyrazole’s amine group may occur. Solutions include protecting group strategies (e.g., Boc protection) .

  • Scalability: Batch-wise addition of reagents and controlled heating (55–65°C) mitigate exothermic side reactions .

Physicochemical Properties

  • Solubility: Likely soluble in polar solvents (DMF, DMSO) due to the sulfanyl and amine groups.

  • Stability: Susceptible to oxidation at the sulfur center, necessitating inert storage conditions .

Biological Activities and Mechanisms

Molecular Docking Insights

Docking simulations of similar compounds reveal binding affinities to bacterial efflux pumps and DNA gyrase, suggesting potential targets . For example, 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides exhibit binding energies of 9.2-9.2 to 11.5-11.5 kcal/mol against NDM-1 .

Applications in Materials Science

The methylsulfanyl group’s electron-donating properties make this compound a candidate for:

  • Coordination Polymers: As seen in Cu(II) complexes with pyrazolyl phenols, which form halogen-bonded networks (BrBr=3.6050(5)\text{Br}\cdots\text{Br} = 3.6050(5) Å) .

  • Organic Electronics: Thioether linkages enhance charge transport in semiconducting materials .

Future Research Directions

  • Crystallographic Studies: Resolve 3D structure to guide drug design .

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory profiles.

  • Process Optimization: Develop greener synthetic routes (e.g., microwave-assisted synthesis) .

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